molecular formula C14H16N2O2S2 B4555271 4-ETHYL-5-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

4-ETHYL-5-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

Cat. No.: B4555271
M. Wt: 308.4 g/mol
InChI Key: KSCOPYNCGXENQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHYL-5-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is a useful research compound. Its molecular formula is C14H16N2O2S2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-ethyl-5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide is 308.06532010 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Thiophene derivatives are synthesized through various methods, including the four-component Gewald reaction under organocatalyzed aqueous conditions, which efficiently forms 2-amino-3-carboxamide derivatives of thiophene at room temperature (Abaee & Cheraghi, 2013). Such methods highlight the chemical versatility and reactivity of thiophene-based compounds, making them suitable for further functionalization and application in diverse scientific research areas.

Biological Activities and Applications

Thiophene derivatives exhibit significant biological activities, making them valuable in medicinal chemistry. For example, certain thiophene derivatives have been synthesized with potential as apoptosis-inducing agents for breast cancer, showcasing their relevance in oncological research (Gad et al., 2020). This illustrates the therapeutic potential of thiophene compounds in developing novel cancer treatments.

Material Science and Sensing Applications

In material science, thiophene derivatives are utilized for their electronic properties. The functionalization of microporous lanthanide-based metal-organic frameworks with thiophene groups has been explored for gas adsorption, sensing activities, and magnetic properties (Wang et al., 2016). These applications demonstrate the compound's potential in developing advanced materials for sensors, data storage, and other technological innovations.

Antimicrobial Activities

Furthermore, thiophene derivatives have been investigated for their antimicrobial properties, offering potential as new antimicrobial agents. The synthesis and in-vitro antibacterial and antifungal activities of compounds with a combined pyrazole and thiophene pharmacophore indicate their promise in addressing microbial resistance challenges (Mabkhot et al., 2015).

Properties

IUPAC Name

4-ethyl-5-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-3-10-8(2)20-14(12(10)13(15)18)16-11(17)7-9-5-4-6-19-9/h4-6H,3,7H2,1-2H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCOPYNCGXENQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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